molecular formula C11H14N2O2 B3339414 N-{4-[1-(hydroxyimino)ethyl]phenyl}propanamide CAS No. 1016878-94-6

N-{4-[1-(hydroxyimino)ethyl]phenyl}propanamide

Cat. No. B3339414
CAS RN: 1016878-94-6
M. Wt: 206.24 g/mol
InChI Key: OWJFSHAEWGJFKT-MDWZMJQESA-N
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Description

“N-{4-[1-(hydroxyimino)ethyl]phenyl}propanamide” is a chemical compound with the CAS Number: 1016878-94-6 . It has a molecular weight of 206.24 . The IUPAC name for this compound is N-{4-[(1E)-N-hydroxyethanimidoyl]phenyl}propanamide .


Molecular Structure Analysis

The InChI code for “N-{4-[1-(hydroxyimino)ethyl]phenyl}propanamide” is 1S/C11H14N2O2/c1-3-11(14)12-10-6-4-9(5-7-10)8(2)13-15/h4-8H,3H2,1-2H3,(H,12,14) . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and the connectivity between them.


Physical And Chemical Properties Analysis

“N-{4-[1-(hydroxyimino)ethyl]phenyl}propanamide” is a powder at room temperature . The exact boiling point and melting point are not specified in the retrieved data .

Scientific Research Applications

Distribution in Warm-Blooded Animals

The distribution of N-ethyl-3-hydroxy-2-phenyl-N-(piridin-4-yl-methyl)propanamide (a compound similar in structure to the one ) in the body of warm-blooded animals (rats) after intragastric administration has been studied. The compound showed maximum presence in the stomach tissues at various time intervals post-administration, indicating specific biodistribution patterns that could inform pharmacokinetic studies and the understanding of drug interactions within biological systems (Shormanov et al., 2016).

Chemical Interactions and Stability

N-Ethyl-5-phenylisoxazolium-3′-sulfonate, another structurally similar compound, has been studied for its interactions with nucleophilic side chains of proteins. The research provides insights into the chemical stability and reactivity of related compounds, which is crucial for the development of pharmaceuticals and understanding their interactions at the molecular level (Llamas et al., 1986).

Anticonvulsant Activity

Research into N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and butanamide derivatives highlights the potential anticonvulsant activities of such compounds. These findings could be relevant for the development of new treatments for epilepsy and related neurological disorders, showing how structural analogs of the compound might be applied in therapeutic contexts (Kamiński et al., 2016).

Metabolic Studies

The pharmacokinetics and metabolism of structurally related compounds, like selective androgen receptor modulators, have been studied in rats. Such research provides a foundation for understanding how similar compounds might be metabolized and distributed in the body, informing their safe and effective use in medical treatments (Wu et al., 2006).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding inhalation, contact with skin or eyes, and taking off contaminated clothing .

properties

IUPAC Name

N-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-3-11(14)12-10-6-4-9(5-7-10)8(2)13-15/h4-7,15H,3H2,1-2H3,(H,12,14)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJFSHAEWGJFKT-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)NC1=CC=C(C=C1)/C(=N/O)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[1-(hydroxyimino)ethyl]phenyl}propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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